molecular formula C9H14 B13815535 Bicyclo(4.2.1)non-1(8)-ene CAS No. 23057-35-4

Bicyclo(4.2.1)non-1(8)-ene

Cat. No.: B13815535
CAS No.: 23057-35-4
M. Wt: 122.21 g/mol
InChI Key: NCQNMEMRZWQKGX-UHFFFAOYSA-N
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Description

Bicyclo(421)non-1(8)-ene is a bicyclic compound characterized by its unique structure, which includes two fused rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bicyclo(4.2.1)non-1(8)-ene typically involves cycloaddition reactions. One common method is the [6π + 2π] cycloaddition of hexyn-1 and 4-pentynenitrile to 1-benzoylcycloheptatriene under the action of a three-component catalytic system consisting of cobalt(II) acetylacetonate, diphenylphosphinoethane, zinc, and zinc iodide . This method allows for the efficient production of functionally substituted this compound derivatives.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply. Industrial production would likely involve the use of continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Bicyclo(4.2.1)non-1(8)-ene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form diketones.

    Reduction: Reduction reactions can convert it into more saturated bicyclic compounds.

    Substitution: Substitution reactions can introduce different functional groups into the bicyclic structure.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon is a typical method.

    Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.

Major Products

The major products formed from these reactions include various substituted bicyclo(4.2.1)nonane derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

Bicyclo(4.2.1)non-1(8)-ene and its derivatives have several applications in scientific research:

Mechanism of Action

The mechanism of action of bicyclo(4.2.1)non-1(8)-ene depends on its specific application. In medicinal chemistry, it may interact with biological targets through its unique three-dimensional structure, which allows for specific binding interactions. The molecular pathways involved would vary based on the functional groups attached to the bicyclic core.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo(3.3.1)nonane: Another bicyclic compound with a different ring fusion pattern.

    Bicyclo(2.2.1)heptane: Known for its use in various synthetic applications.

Uniqueness

Bicyclo(4.2.1)non-1(8)-ene is unique due to its specific ring structure, which provides distinct chemical reactivity and potential for functionalization compared to other bicyclic compounds .

Properties

CAS No.

23057-35-4

Molecular Formula

C9H14

Molecular Weight

122.21 g/mol

IUPAC Name

bicyclo[4.2.1]non-1(8)-ene

InChI

InChI=1S/C9H14/c1-2-4-9-6-5-8(3-1)7-9/h5,9H,1-4,6-7H2

InChI Key

NCQNMEMRZWQKGX-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=CCC(C1)C2

Origin of Product

United States

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